2-Chloro-3-fluoroaniline
Overview
Description
2-Chloro-3-fluoroaniline is an organic compound with the molecular formula C6H5ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the second and third positions, respectively. This compound is a clear, almost colorless liquid with a hint of lime color. It is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Scientific Research Applications
2-Chloro-3-fluoroaniline has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of materials with specific properties, such as conductive and emissive materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoroaniline is not specified in the available resources. As a chemical compound, its effects would depend on its chemical structure and the nature of its interactions with other substances. More specific information might be available in specialized literature or databases .
Safety and Hazards
2-Chloro-3-fluoroaniline should be handled with care. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride . Safety data sheets provide more detailed safety information .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoroaniline can be synthesized through several methods. One common route involves the chlorination of 3-fluoronitrobenzene to produce 2-chloro-3-fluoronitrobenzene, followed by the reduction of the nitro group to an amino group. The reduction can be achieved using reducing agents such as tin chloride or iron powder .
Another method involves the direct nucleophilic substitution of 2-chloroaniline with a fluorinating agent under specific reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents.
Oxidation Reactions: The amino group can be oxidized to form different functional groups.
Common Reagents and Conditions
Reducing Agents: Tin chloride, iron powder, and hydrogen gas in the presence of palladium-carbon (Pd-C) catalyst.
Fluorinating Agents: Various fluorinating agents can be used for the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 2-chloro-3-fluoronitrobenzene yields this compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Similar structure but lacks the fluorine atom.
3-Fluoroaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-fluoroaniline: Similar structure with different positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3-fluoroaniline is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring, which influence its chemical reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-chloro-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIADFDXOCBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175659 | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-08-0 | |
Record name | 2-Chloro-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21397-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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